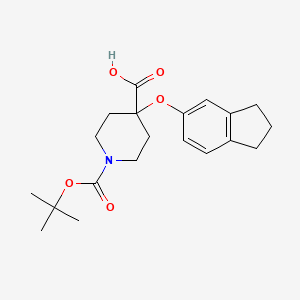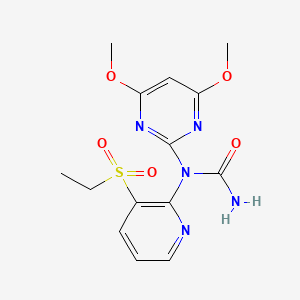![molecular formula C10H4Cl2N2S2 B1469656 2,4-Dicloro-5-(2-tienil)tieno[2,3-d]pirimidina CAS No. 1428139-55-2](/img/structure/B1469656.png)
2,4-Dicloro-5-(2-tienil)tieno[2,3-d]pirimidina
Descripción general
Descripción
2,4-Dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C10H4Cl2N2S2 and its molecular weight is 287.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación de Compuestos Orgánicos
“2,4-Dicloro-5-(2-tienil)tieno[2,3-d]pirimidina” es un compuesto organoheterocíclico . Se utiliza en la investigación de compuestos orgánicos, particularmente en el estudio de bi- y oligotiofenos .
Aplicaciones Antiinflamatorias
Las pirimidinas, incluyendo “this compound”, se ha encontrado que exhiben efectos antiinflamatorios . Inhiben la expresión y las actividades de ciertos mediadores inflamatorios vitales .
Inhibidor de Kinasa
Compuestos que pertenecen al tiofurano siamés[3,2-d] pirimidina, como “this compound”, se pueden utilizar como inhibidores de la cinasa . Pueden inhibir enzimas como el receptor del factor de crecimiento epidérmico (EGFR), el receptor del factor de crecimiento epidérmico vascular (VEGFR) y la fosfatidilinositol 3-cinasa (PI3K) .
Investigación del Cáncer
Los fármacos que contienen tienopirimidina, como “this compound”, se están investigando por su potencial para abordar tumores sólidos avanzados mediante la inhibición de PI3K .
Antagonistas de la Angiotensina II
Algunas pirimidinas fusionadas, posiblemente incluyendo “this compound”, se han estudiado por su potencial como antagonistas de la angiotensina II .
Técnicas de Síntesis
“this compound” también es significativa en el desarrollo de nuevas técnicas de síntesis . Estas técnicas se pueden utilizar para crear compuestos más eficientes y efectivos para diversas aplicaciones .
Mecanismo De Acción
Target of Action
Pyrimidines, a class of compounds to which this molecule belongs, are known to interact with various biological targets, including enzymes and receptors involved in inflammatory responses .
Mode of Action
Pyrimidines, in general, are known to exhibit their pharmacological effects by inhibiting the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Result of Action
Pyrimidines are known to exhibit a range of pharmacological effects, including anti-inflammatory activities .
Action Environment
It’s worth noting that environmental conditions such as temperature, ph, and light can affect the stability and activity of many chemical compounds .
Análisis Bioquímico
Biochemical Properties
2,4-Dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of certain enzymes involved in inflammatory pathways, such as inducible nitric oxide synthase and cyclooxygenase . These interactions lead to a reduction in the production of inflammatory mediators like prostaglandins and nitric oxide, thereby exhibiting anti-inflammatory effects. Additionally, 2,4-Dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine has shown potential in binding to DNA and RNA, affecting gene expression and cellular functions .
Cellular Effects
The effects of 2,4-Dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound has been found to induce apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins like Bax while decreasing the levels of anti-apoptotic proteins such as Bcl-2 . Furthermore, 2,4-Dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine can alter cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and growth .
Molecular Mechanism
The molecular mechanism of action of 2,4-Dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine involves several pathways. It exerts its effects primarily through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of enzymes, blocking their activity and preventing the synthesis of essential biomolecules . Additionally, it can intercalate into DNA, disrupting the replication and transcription processes . This leads to altered gene expression and the activation of stress response pathways, ultimately resulting in cell death or growth inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to 2,4-Dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . These effects are consistent with its role as an anticancer agent.
Dosage Effects in Animal Models
The effects of 2,4-Dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and anticancer properties without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits, but exceeding this threshold can lead to toxic outcomes .
Metabolic Pathways
2,4-Dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination . The compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered metabolite levels and reduced energy production . These interactions highlight its potential as a metabolic modulator in cancer therapy.
Transport and Distribution
The transport and distribution of 2,4-Dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . Its distribution within tissues is influenced by factors such as lipophilicity and protein binding affinity . These properties determine its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 2,4-Dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine plays a crucial role in its activity and function. The compound has been found to localize in the nucleus, where it interacts with DNA and RNA . It can also be found in the cytoplasm, where it inhibits key metabolic enzymes and signaling proteins . Post-translational modifications and targeting signals may direct the compound to specific organelles, enhancing its therapeutic potential .
Propiedades
IUPAC Name |
2,4-dichloro-5-thiophen-2-ylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2N2S2/c11-8-7-5(6-2-1-3-15-6)4-16-9(7)14-10(12)13-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULKNUZFOKJBKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC3=C2C(=NC(=N3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601219894 | |
| Record name | Thieno[2,3-d]pyrimidine, 2,4-dichloro-5-(2-thienyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601219894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1428139-55-2 | |
| Record name | Thieno[2,3-d]pyrimidine, 2,4-dichloro-5-(2-thienyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1428139-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thieno[2,3-d]pyrimidine, 2,4-dichloro-5-(2-thienyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601219894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



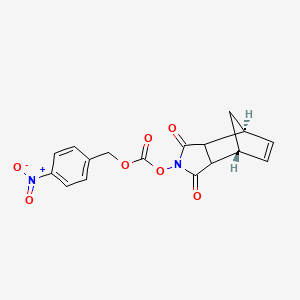
![Potassium trifluoro[4-(piperidine-1-carbonyl)phenyl]boranuide](/img/structure/B1469576.png)
![3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B1469578.png)
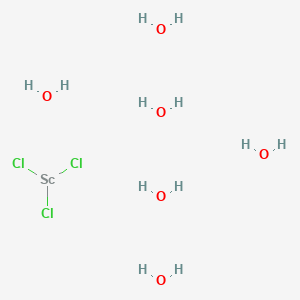
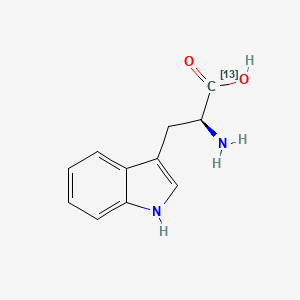
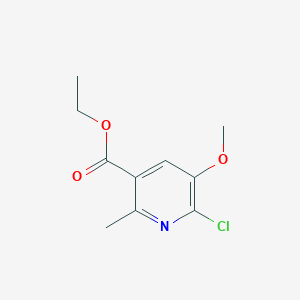
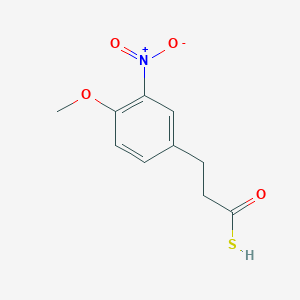
![[1-(6-Chloropyrimidin-4-yl)piperidin-3-yl]methanamine](/img/structure/B1469586.png)
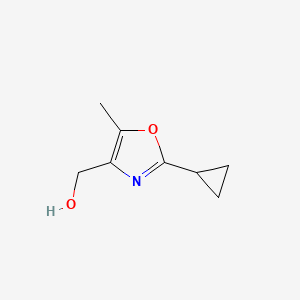
![9-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-9H-carbazole](/img/structure/B1469589.png)
![[1-(Thiophene-2-sulfonyl)pyrrolidin-3-yl]methanamine hydrochloride](/img/structure/B1469592.png)
